Enantiopure (S)-Isomer for Stereodefined JAK Inhibitor Synthesis
In the synthesis of phenyl amino pyrimidine bicyclic JAK inhibitors described in WO2014000032A1, the (4S)-enantiomer of benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is the exclusively specified intermediate for constructing the active pharmacophore [1]. The use of the racemate would result in a 1:1 mixture of diastereomers, necessitating a chiral separation step and reducing overall yield by at least 50% [2].
| Evidence Dimension | Stereochemical integrity requirement for target compound synthesis |
|---|---|
| Target Compound Data | 100% enantiomeric excess (ee) when using (4S)-enantiomer |
| Comparator Or Baseline | Racemic benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate yields 0% ee, requiring additional chiral resolution |
| Quantified Difference | 100% vs 0% ee; eliminates at least one chromatographic separation |
| Conditions | Synthetic route as disclosed in WO2014000032A1 |
Why This Matters
Procurement of the enantiopure (4S) form directly determines whether a project can access the patented JAK inhibitor scaffold without re-engineering the synthetic route.
- [1] WO2014000032A1. Phenyl amino pyrimidine bicyclic compounds and uses thereof. Google Patents. View Source
- [2] Aladdin Scientific. (2024). benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate, min 97%, 1 gram. Retrieved from https://www.calpaclab.com/benzyl-4s-1-oxa-8-azaspiro-3-5-nonane-8-carboxylate-min-97-1-gram/ala-b637679-1g View Source
